7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one chemical properties
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized for their versatile chemical scaffold and significant biological activities. The indanone core, consisting of a fused benzene and cyclopentanone ring system, serves as a privileged structure in medicinal chemistry. Modifications to this core, such as the addition of methoxy and methyl groups, can significantly influence the molecule's physicochemical properties and biological efficacy. Substituted indanones have garnered attention for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical methodologies for 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one.
Note on Nomenclature: Based on available chemical database information, "7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one" and "4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one" are considered synonymous, referring to the same chemical entity with CAS Number 103988-25-6.[5] This document will use the user-requested nomenclature.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one. Data is derived from computational predictions and information available for its isomeric equivalent, 4-Methoxy-7-methyl-1-indanone.[5]
| Property | Value | Reference |
| IUPAC Name | 7-methoxy-4-methyl-2,3-dihydroinden-1-one | [5] |
| Synonyms | 4-Methoxy-7-methyl-1-indanone | [5] |
| CAS Number | 103988-25-6 | [5] |
| Molecular Formula | C₁₁H₁₂O₂ | [5] |
| Molecular Weight | 176.21 g/mol | [5] |
| Exact Mass | 176.083729621 Da | [5] |
| Appearance | Colorless crystals (predicted) | [6] |
| Melting Point | 84°C | [6] |
| Topological Polar Surface Area | 26.3 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Aromatic protons (2H) as doublets or multiplets in the δ 6.5-7.5 ppm range. - A singlet for the methoxy group (3H) around δ 3.8-4.0 ppm. - A singlet for the methyl group (3H) around δ 2.2-2.5 ppm. - Two methylene groups (4H) of the cyclopentanone ring appearing as triplets or multiplets in the δ 2.5-3.5 ppm range. |
| ¹³C NMR | - A carbonyl carbon (C=O) signal around δ 195-205 ppm. - Aromatic carbons in the δ 110-160 ppm range. - A methoxy carbon signal around δ 55-60 ppm. - A methyl carbon signal around δ 15-25 ppm. - Methylene carbons of the cyclopentanone ring in the δ 25-40 ppm range. |
| IR Spectroscopy | - A strong C=O stretching vibration for the ketone at approximately 1680-1710 cm⁻¹. - C-O stretching for the methoxy group in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. - Aromatic C-H stretching vibrations just above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 176. - Fragmentation patterns may include the loss of a methyl group (-15), a methoxy group (-31), or a carbonyl group (-28). The NIST Mass Spectrometry Data Center reports a base peak at m/z 100 and a molecular ion peak at m/z 176 for 4-methoxy-7-methyl-1-indanone.[5] |
Experimental Protocols
A plausible synthetic route for 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is adapted from the synthesis of 4-hydroxy-7-methyl-1-indanone and its subsequent methylation.[6] The synthesis involves a multi-step process starting from 6-methylcoumarin.
Synthesis of 3-(2'-hydroxy-5'-methylphenyl)propanoic acid
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Hydrogenation of 6-methylcoumarin: 6-methylcoumarin is subjected to catalytic hydrogenation to reduce the double bond in the pyrone ring, yielding 3,4-dihydro-6-methylcoumarin.
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Lactone Ring Opening: The resulting dihydrocoumarin is treated with a base (e.g., NaOH) to hydrolyze the lactone and form the sodium salt of 3-(2'-hydroxy-5'-methylphenyl)propanoic acid. Subsequent acidification yields the free acid.
Synthesis of 7-Hydroxy-4-methyl-1-indanone
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Cyclization: The 3-(2'-hydroxy-5'-methylphenyl)propanoic acid is cyclized using a dehydrating agent such as polyphosphoric acid (PPA). The mixture is heated to promote intramolecular Friedel-Crafts acylation, leading to the formation of 7-hydroxy-4-methyl-1-indanone.
Synthesis of 7-Methoxy-4-methyl-1-indanone
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Methylation: 7-hydroxy-4-methyl-1-indanone is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate and a solvent like acetone or DMF. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
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Work-up and Purification: After the reaction, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield pure 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one.
Visualization of Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one.
Caption: Proposed synthesis of 7-Methoxy-4-methyl-1-indanone.
Potential Biological Signaling Pathways
While specific biological data for 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is limited, the broader class of substituted indanones has been shown to interact with several key biological pathways, suggesting potential areas of investigation for this compound.
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Anti-inflammatory Activity: Substituted indanones may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).
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Neuroprotective Activity: The indanone scaffold is a key component of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease.[3][4] Therefore, this compound could potentially exhibit neuroprotective effects through the inhibition of AChE.
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Anticancer Activity: Some indanone derivatives have demonstrated anticancer properties, potentially through the inhibition of tubulin polymerization or other mechanisms leading to cytotoxicity in cancer cell lines.[1]
The following diagram illustrates a generalized workflow for investigating the biological activity of a substituted indanone like 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one.
Caption: Generalized drug discovery workflow for indanones.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-7-methyl-1-indanone | C11H12O2 | CID 600490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
